![molecular formula C15H17NO5S B2920978 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 950280-27-0](/img/structure/B2920978.png)
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PPSM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of the natural product coumarin, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to inhibit COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been found to inhibit PDE4, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells.
Biochemical and Physiological Effects:
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of the hepatitis B virus. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is its diverse pharmacological activities. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to exhibit anti-inflammatory, anticancer, and antiviral effects, making it a potential candidate for drug discovery and development. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to possess antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in vivo.
Future Directions
There are several future directions for research on 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one. One area of interest is the development of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the use of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one as a potential cancer therapy. Further studies are needed to determine the efficacy of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in vivo and its potential as a chemotherapeutic agent. Additionally, the antiviral activity of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one against the hepatitis B virus warrants further investigation, with the potential for the development of new antiviral drugs. Overall, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is a promising compound with a range of potential applications in drug discovery and development.
Synthesis Methods
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one can be synthesized using a multi-step process involving the condensation of 4-hydroxycoumarin with piperidine-1-sulfonyl chloride, followed by methylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory processes. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to possess antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
8-methoxy-3-piperidin-1-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-20-12-7-5-6-11-10-13(15(17)21-14(11)12)22(18,19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBWMGDVXWJMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one |
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